N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide
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Overview
Description
N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes two fluorophenyl groups and a hydroxypropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 3,3-bis(4-fluorophenyl)-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or fluorophenyl derivatives.
Scientific Research Applications
N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: A simpler analog with one fluorophenyl group.
N-(4-Fluorophenyl)-3-fluorobenzamide: Contains an additional fluorine atom on the benzamide core.
N-(4-Fluorophenyl)-2-bromobenzamide: Contains a bromine atom instead of a hydroxypropyl group.
Uniqueness
N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide is unique due to its dual fluorophenyl groups and hydroxypropyl moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
60163-39-5 |
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Molecular Formula |
C22H19F2NO2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3,3-bis(4-fluorophenyl)-3-hydroxypropyl]benzamide |
InChI |
InChI=1S/C22H19F2NO2/c23-19-10-6-17(7-11-19)22(27,18-8-12-20(24)13-9-18)14-15-25-21(26)16-4-2-1-3-5-16/h1-13,27H,14-15H2,(H,25,26) |
InChI Key |
DXVXVRYHHBNDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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